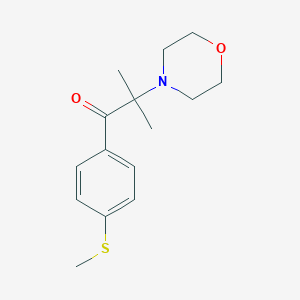

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRBVKNFOYUCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038857 | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

71868-10-5 | |

| Record name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71868-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722CLJ6H6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone basic properties

An In-Depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)

Introduction

This compound, commonly known by the trade name Irgacure 907 or the acronyms MMMP and MTMP, is a compound with a significant dual identity.[1][2] Industrially, it is a highly effective Type I photoinitiator, widely used in ultraviolet (UV) curing applications for inks, coatings, and polymers.[3][4] Its molecular structure, featuring a propiophenone backbone with morpholine and methylthio substitutions, allows it to generate free radicals with high efficiency upon exposure to UV light.[1][3]

However, beyond its industrial utility, the structural similarity of MMMP to cathinone has led to its emergence as a new psychoactive substance (NPS).[5][6] This has brought the compound to the attention of forensic scientists, toxicologists, and drug development professionals. This guide serves as a comprehensive technical resource, providing an in-depth analysis of MMMP's fundamental properties, synthesis, mechanisms of action, analytical methodologies, and toxicological profile to support research and development in these respective fields.

Part 1: Chemical and Physical Properties

The foundational characteristics of a compound dictate its behavior, handling, and application. MMMP is a white to pale yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a methylthio group, connected to a propan-1-one chain which is further substituted with two methyl groups and a morpholine ring at the alpha position.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one[7] |

| CAS Number | 71868-10-5[8] |

| Molecular Formula | C₁₅H₂₁NO₂S[8][9] |

| Molecular Weight | 279.40 g/mol [8][9] |

| Common Synonyms | Irgacure 907, MMMP, MTMP, Caccure 907[1][5][10] |

Physicochemical Data

| Property | Value | Significance for Application |

| Melting Point | 74-76 °C[3][8][9] | Defines its solid state at room temperature and influences purification by recrystallization. |

| Boiling Point | 210 °C at 76 mmHg[3][8] | Relevant for high-temperature processing or purification via distillation. |

| Density | ~1.15 g/cm³ (Predicted)[3][8] | Standard physical parameter for formulation calculations. |

| Flash Point | >165 °C (>329 °F)[9] | Indicates a relatively low fire hazard under standard lab conditions. |

| UV Absorption | λmax at 230 nm and 304 nm (in Methanol)[1] | The 304 nm peak is critical for its function as a UVA photoinitiator. |

| Solubility | Soluble in organic solvents like methanol and acetone.[1] | Facilitates its use in organic monomer systems for UV curing. |

Part 2: Synthesis and Chemical Reactions

Understanding the synthesis of MMMP is crucial for both industrial production and the clandestine manufacturing of the compound as an NPS. Several synthetic routes exist, with the Halogen Displacement Strategy being a common and regioselective method.[1]

Experimental Protocol: Halogen Displacement Synthesis of MMMP

This protocol describes a three-step process starting from 4-(methylthio)benzene. The rationale behind this multi-step approach is to build the molecule with high control over the final structure, avoiding the formation of significant byproducts that can occur in one-pot reactions.[1]

Step 1: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet to a scrubber, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent like dichloromethane (DCM). Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add isobutyryl chloride to the stirred suspension. Subsequently, add 4-(methylthio)benzene dropwise, maintaining the temperature below 10 °C. The low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction & Quenching: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto crushed ice and hydrochloric acid.

-

Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-(methylthio)-2-methylpropiophenone.

Step 2: α-Bromination

-

Reaction Setup: Dissolve the ketone from Step 1 in glacial acetic acid.

-

Reagent Addition: Add bromine (Br₂) dropwise at room temperature. The use of acetic acid as a solvent facilitates the enolization of the ketone, which is necessary for the electrophilic attack by bromine at the alpha-carbon.

-

Reaction & Isolation: Stir until the reaction is complete. The product, 2-bromo-4'-(methylthio)-2-methylpropiophenone, can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

Step 3: Morpholine Substitution

-

Reaction Setup: Dissolve the brominated intermediate from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add morpholine to the solution. An excess of morpholine can be used to act as both the nucleophile and the base to neutralize the HBr formed.

-

Reaction & Purification: Heat the mixture to approximately 80 °C and stir for several hours.[1] After completion, the crude product is isolated by an aqueous workup and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[1]

Other Chemical Reactions

The functional groups in MMMP allow for several chemical transformations, which are relevant for metabolism studies and derivatization.

-

Oxidation: The methylthio group is susceptible to oxidation to form the corresponding sulfoxide and sulfone derivatives using agents like hydrogen peroxide.[1] This is a key metabolic pathway in vivo.[6]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]

Part 3: Mechanism of Action

MMMP's applications are dictated by two distinct mechanisms of action: its designed function as a photoinitiator and its unintended activity as a psychoactive substance.

As a Photoinitiator

MMMP is classified as a Norrish Type I photoinitiator.[3] This mechanism is defined by an alpha-cleavage (α-cleavage) of the molecule upon absorption of UV energy.

-

Excitation: The ketone chromophore in the MMMP molecule absorbs a photon of UV light (typically in the 250-400 nm range), promoting it from its ground state to an excited singlet state, which then converts to a more stable excited triplet state.[3]

-

α-Cleavage: In the excited state, the bond between the carbonyl group and the adjacent quaternary carbon (the α-carbon) is labile and breaks homolytically.

-

Radical Generation: This cleavage results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical.

-

Polymerization Initiation: Both of these radical species are highly reactive and can initiate the polymerization of monomers and oligomers (e.g., acrylates) in a formulation, leading to the rapid curing or drying of the material.[3][5]

As a New Psychoactive Substance (NPS)

The psychoactive properties of MMMP are attributed to its structural classification as a synthetic cathinone.[2][5] While specific receptor binding data for MMMP is not widely published, its effects are presumed to be similar to other cathinones, which typically act as stimulants by modulating the monoamine transporter systems (dopamine, norepinephrine, and serotonin).

-

Biological Interaction: The morpholine ring and the overall molecular structure are believed to facilitate binding to enzymes and receptors within biological systems, thereby altering cellular pathways.[1]

-

Metabolism: In humans, MMMP undergoes extensive metabolism. A key transformation is the oxidation of the methylthio group. Studies have identified hydroxy-MMMP-sulfoxide (HO-MMMP-SO) as the primary metabolite found in urine, making it a critical biomarker for detecting MMMP consumption.[6] The identification of this metabolite is vital for forensic analysis and understanding the compound's pharmacokinetics.

Part 4: Analytical Methodologies

Accurate identification and quantification of MMMP are essential for quality control in industrial settings and for forensic analysis in clinical and legal contexts. Standard analytical techniques such as GC-MS, HPLC, and NMR are employed.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying MMMP in forensic samples. The following protocol is adapted from the SWGDRUG monograph.[7]

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For samples in a complex matrix, perform a base extraction with sodium carbonate solution.

-

Instrument Parameters:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 100 °C for 1 min, ramp to 280 °C at 12 °C/min, and hold for 9 min.

-

MS Detector: Scan range of 30-550 amu.

-

-

Data Interpretation: Under these conditions, MMMP has a typical retention time of approximately 13.57 minutes. The resulting mass spectrum provides a unique fragmentation pattern for definitive identification.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is suitable for quantifying MMMP and its metabolites, especially in biological fluids.[6][11]

-

Sample Preparation: For urine analysis, samples may require a hydrolysis step followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interferences.[6]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1).[11]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[11]

-

Detection: UV detection at one of its absorbance maxima (e.g., 304 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).[1][6]

-

-

Validation: The method must be validated for parameters such as linearity, limit of quantification, accuracy, precision, and matrix effects, especially for forensic applications.[6]

Part 5: Toxicology and Safety

The toxicological profile of MMMP is a significant concern due to its potential for human exposure, both intentionally as an NPS and unintentionally as a leachable from cured materials.[12]

Toxicological Data Summary

| Endpoint | Finding | Source |

| In Vitro Cytotoxicity | Toxic to human peripheral blood mononuclear cells (PBMCs) at 250 µg/ml via a caspase-3/7 dependent mechanism, indicating induction of apoptosis. | [5] |

| Human Health Hazards | Acute Oral Toxicity: Harmful if swallowed (Category 4). Reproductive Toxicity: May damage fertility or the unborn child (Category 1B). | [9][13] |

| Environmental Hazards | Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (Chronic Category 2). EC50 for Daphnia magna is 15.3 mg/L (24h). | [13][14] |

Safety and Handling

Given its hazard profile, strict safety protocols must be followed when handling MMMP.

-

Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a ventilated hood to avoid inhalation of the powder.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up and accessible only to authorized personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

Conclusion

This compound is a compound of significant complexity, bridging the gap between industrial materials science and forensic toxicology. Its efficacy as a photoinitiator is well-established, driven by a predictable photocleavage mechanism. However, its emergence as a synthetic cathinone underscores the need for continued vigilance and research by the scientific and regulatory communities. Future work should focus on elucidating its specific pharmacological targets to better understand its psychoactive effects and on developing more comprehensive toxicological data to assess the risks associated with long-term, low-level exposure.

References

- 1. This compound | 71868-10-5 | Benchchem [benchchem.com]

- 2. Substance Details 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one [unodc.org]

- 3. This compound | 71868-10-5 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. 71868-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-メチル-4′-(メチルチオ)-2-モルホリノプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone | SIELC Technologies [sielc.com]

- 12. Cytotoxicity of the polymerization agent, this compound on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of MMMP Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), commercially known as Irgacure 907, is a highly efficient Type I photoinitiator pivotal in the initiation of photopolymerization processes.[1][2] Upon exposure to ultraviolet (UV) radiation, MMMP undergoes a unimolecular bond cleavage to generate free radicals, which in turn initiate the polymerization of unsaturated monomers and oligomers.[2][3] This rapid curing mechanism has established MMMP as a critical component in a myriad of applications, including UV-curable inks, coatings, adhesives, and materials for dental and medical applications.[4][5][6][7] Its chemical structure, featuring a morpholine ring and a methylthio group on a propiophenone backbone, contributes to its high photoreactivity and solubility in common organic monomers.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of MMMP, offering both foundational knowledge and practical experimental protocols for its characterization.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of MMMP is essential for its effective application and for ensuring reproducibility in experimental and industrial settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | [8] |

| Synonyms | This compound, Irgacure 907, MTMP | [1][8] |

| CAS Number | 71868-10-5 | [4][8] |

| Molecular Formula | C₁₅H₂₁NO₂S | [4][8] |

| Molecular Weight | 279.4 g/mol | [1][8] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Melting Point | 74-80 °C | [1][5] |

Chemical Structure

The chemical structure of MMMP is fundamental to its function as a photoinitiator. The presence of the α-amino ketone chromophore is key to its UV absorption and subsequent cleavage.

Caption: Chemical structure of MMMP.

Spectroscopic Properties

The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at the emission wavelengths of the light source.

UV-Visible Absorption Spectrum

MMMP exhibits characteristic absorption peaks in the UV region, making it suitable for use with common UV light sources.[1]

| Wavelength (λmax) | Solvent |

| ~230 nm | Methanol |

| ~307 nm | Methanol |

Data sourced from Cayman Chemical.[4]

The absorption profile indicates that MMMP is well-suited for photoinitiation under UVA irradiation.[1]

This protocol outlines the determination of the UV-Visible absorption spectrum of MMMP.

Objective: To determine the wavelength of maximum absorbance (λmax) of MMMP in a specified solvent.

Materials:

-

MMMP photoinitiator

-

Spectrophotometric grade solvent (e.g., methanol, acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of MMMP in the chosen solvent at a concentration of approximately 0.01 mg/mL. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the MMMP solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-500 nm.

-

Data Analysis: Identify the wavelengths at which the maximum absorbance occurs (λmax).

Caption: Workflow for UV-Visible Spectroscopy.

Solubility

The solubility of a photoinitiator is a critical parameter, as it must be soluble in the monomer or oligomer formulation to ensure a homogeneous system for efficient polymerization.

MMMP is known to be soluble in many common organic solvents and monomers.

| Solvent | Solubility |

| Acetone | 25 mg/mL |

| Ethanol | Soluble |

| Ethyl Acetate | Soluble |

Data sourced from Cayman Chemical and INNO Specialty Chemicals.[4][5]

While highly soluble in many organic media, MMMP has poor solubility in aqueous solutions, which can be a limitation for hydrogel and other water-based systems.[9]

This protocol provides a method for determining the solubility of MMMP in a given solvent.

Objective: To quantify the solubility of MMMP in a specific solvent at a defined temperature.

Materials:

-

MMMP photoinitiator

-

Solvent of interest

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Centrifuge

Procedure:

-

Sample Preparation: Add an excess amount of MMMP to a known volume of the solvent in a vial.

-

Equilibration: Place the vial in a temperature-controlled bath on a shaker or with a magnetic stirrer and agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved MMMP.

-

Analysis: Carefully remove a known volume of the supernatant (the saturated solution). Evaporate the solvent and weigh the remaining dissolved MMMP.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Thermal Properties

The thermal stability of a photoinitiator is crucial, especially in formulations that may be subjected to elevated temperatures during storage or processing.[10] Premature thermal decomposition can lead to unintended initiation and a reduced shelf life of the formulation.

This protocol describes the use of TGA and DSC to evaluate the thermal stability of MMMP.

Objective: To determine the decomposition temperature and melting point of MMMP.

Materials:

-

MMMP photoinitiator

-

TGA instrument

-

DSC instrument

-

Inert gas (e.g., nitrogen)

Procedure (TGA):

-

Sample Preparation: Accurately weigh a small amount of MMMP (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Procedure (DSC):

-

Sample Preparation: Accurately weigh a small amount of MMMP (typically 2-5 mg) into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

-

Heating and Cooling Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Then, cool the sample back to room temperature. A second heating scan is often performed to obtain a cleaner thermogram.

-

Data Analysis: Plot the heat flow as a function of temperature. The endothermic peak corresponds to the melting point.

Caption: Workflow for TGA and DSC analysis.

Mechanism of Photoinitiation

MMMP is a Type I photoinitiator, which means that upon absorption of UV light, the molecule undergoes homolytic cleavage (α-cleavage or Norrish Type I reaction) to form two free radical fragments.[2]

Caption: Photocleavage mechanism of MMMP.

These resulting free radicals, a benzoyl radical and an aminoalkyl radical, are highly reactive and readily initiate the polymerization of acrylate or other vinyl monomers, leading to the rapid formation of a cross-linked polymer network.[1][12]

Conclusion

The physicochemical characteristics of MMMP, including its strong UV absorption, good solubility in organic media, and efficient free radical generation, make it a versatile and widely used photoinitiator. A thorough understanding and characterization of these properties are paramount for optimizing formulations and achieving desired curing performance in a variety of applications, from industrial coatings to advanced biomedical materials. The experimental protocols provided in this guide offer a framework for the systematic evaluation of MMMP and other photoinitiators, ensuring robust and reliable results in research and development.

References

- 1. This compound | 71868-10-5 | Benchchem [benchchem.com]

- 2. This compound | 71868-10-5 [chemicalbook.com]

- 3. Photoinitiator - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. innospk.com [innospk.com]

- 6. Polymethyl Methacrylate-like Photopolymer Resin with Titanium Metal Nanoparticles Is a Promising Material for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS number 71868-10-5

An In-depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (CAS 71868-10-5)

Abstract

This technical guide provides a comprehensive overview of this compound, a compound identified by the CAS number 71868-10-5. Also known by synonyms such as Irgacure 907 and MTMP, this molecule holds a dual identity that warrants detailed scientific examination[1]. Primarily, it is a highly efficient Type I photoinitiator, indispensable in industrial ultraviolet (UV) curing applications for inks and coatings, where it generates free radicals to trigger polymerization.[1][2][3] Concurrently, its structural resemblance to synthetic cathinones has led to its emergence as a new psychoactive substance (NPS), prompting significant interest from forensic and toxicological communities.[4][5] This document synthesizes the available technical data on its chemical properties, synthesis pathways, mechanisms of action in both industrial and biological contexts, analytical methodologies for its detection and quantification, and its toxicological profile. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged with this multifaceted compound.

Physicochemical Properties

This compound is a white to off-white or yellow crystalline solid at room temperature.[2][6] Its molecular structure incorporates a propiophenone backbone with a morpholine ring and a methylthio group, features that are central to its reactivity and function.[1]

| Property | Value | Source(s) |

| CAS Number | 71868-10-5 | [3][6][7][8] |

| Molecular Formula | C₁₅H₂₁NO₂S | [3][6][7][8][9] |

| Molecular Weight | 279.40 g/mol | [6][8][9] |

| IUPAC Name | 2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | [8] |

| Melting Point | 74-76 °C | [6][7][9] |

| Boiling Point | 210 °C at 76 mmHg | [6][7] |

| Density | 1.15 g/cm³ | [6] |

| Water Solubility | 17.9 mg/L at 20 °C | [6] |

| UV Absorption Maxima | 230, 307 nm | [3] |

| Synonyms | Irgacure 907, MTMP, MMMP, Caccure 907 | [1][3][8][10] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the choice often dictated by scale, available precursors, and desired purity. The two predominant strategies are Mannich-type condensation and a halogen displacement pathway.

Diagram: Comparative Synthesis Routes

Caption: Key synthetic pathways to this compound.

Experimental Protocol 1: Mannich-Type Condensation (Laboratory Scale)

This method leverages the reaction between a ketone, an amine, and formaldehyde. The causality for using ethanol as a solvent is its ability to balance reactant solubility while facilitating product crystallization upon quenching.[1]

-

Setup: Under a nitrogen atmosphere, dissolve 4-(methylthio)acetophenone in ethanol in a jacketed flask equipped with a stirrer and temperature probe.

-

Addition: Cool the solution to 0–5 °C. Add formaldehyde dropwise, followed by the slow addition of morpholine, maintaining the low temperature.

-

Reaction: Warm the mixture to 60 °C and stir for 12–24 hours. The elevated temperature drives the reaction to completion.

-

Workup: Quench the reaction by pouring it into ice-cold water. This precipitates the product due to its low water solubility.

-

Extraction & Purification: Extract the product with dichloromethane. The organic layer is then washed, dried, and concentrated. Final purification is achieved via recrystallization to yield the final product.[1]

Self-Validation Check: Purity should be confirmed by NMR and melting point analysis, comparing results to reference standards. Yields at this scale typically range from 65–75%.[1]

Experimental Protocol 2: Halogen Displacement Strategy

This route offers higher regioselectivity at the α-carbon and avoids the use of formaldehyde.[1]

-

Intermediate Synthesis (Friedel-Crafts Acylation): React 4-(methylthio)benzene with isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form 4'-(methylthio)-2-methylpropiophenone.

-

α-Bromination: Treat the resulting ketone with bromine in acetic acid. This step is highly regioselective, introducing a bromine atom at the α-carbon. This is a hazardous step requiring careful handling of bromine.

-

Morpholine Substitution: React the 2-bromo intermediate with morpholine in a polar aprotic solvent such as DMF at an elevated temperature (e.g., 80 °C) to displace the bromide and form the final product.[1]

Self-Validation Check: Each intermediate should be characterized (e.g., by GC-MS) to ensure complete conversion before proceeding to the next step. Industrial scale-up of this process can achieve yields of 85–92% with continuous flow reactors and advanced process controls to manage exothermicity.[1]

Mechanism of Action

As a Photoinitiator

The primary industrial application of this compound is as a photoinitiator for free-radical polymerization.[1][6] It is classified as a Norrish Type I photoinitiator, meaning it undergoes α-cleavage upon exposure to UV radiation.[2]

The process is initiated by the absorption of UV light (in the 250-400 nm range), which promotes the molecule from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state.[2] This excited molecule then undergoes rapid cleavage at the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic cleavage is highly efficient and generates two distinct free-radical species: a benzoyl radical and an aminyl radical. Both radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates, leading to the rapid curing or drying of inks and coatings.[2][3]

Diagram: Norrish Type I Photocleavage Mechanism

Caption: UV-induced α-cleavage of the molecule into polymer-initiating free radicals.

As a New Psychoactive Substance (NPS)

Structurally, the molecule is a substituted cathinone, a class of compounds known for their stimulant effects.[3][4][5] While detailed pharmacological studies on its psychoactive effects are limited, its emergence in illicit drug markets suggests it is consumed for these properties.[5] Its biological activity is attributed to the interaction of its functional groups, such as the morpholine ring, with enzymes and receptors in the body.[1]

Analytical Methodologies

Accurate identification and quantification are paramount for both quality control in industrial settings and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying the compound in forensic samples.

| Parameter | Value | Source(s) |

| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm | [11] |

| Carrier Gas | Helium at 1.5 mL/min | [11] |

| Injector Temp. | 280 °C | [11] |

| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min | [11] |

| MS Scan Range | 30-550 amu | [11] |

| Retention Time | ~13.57 min | [11] |

Experimental Protocol 3: GC-MS Sample Preparation and Analysis

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For complex matrices, perform a base extraction with sodium carbonate.[11]

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system operating in split mode (e.g., 25:1 ratio).[11]

-

Analysis: Run the GC-MS method with the parameters outlined in the table above.

-

Identification: Confirm the presence of the compound by comparing the retention time and the resulting electron ionization (EI) mass spectrum against a certified reference standard. Key fragments in the mass spectrum can be used for positive identification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for analyzing the compound and its metabolites in biological fluids like urine, offering high sensitivity and specificity.[4]

Experimental Protocol 4: Human Metabolite Analysis via LC-MS/MS

-

Objective: To quantify the parent compound and its primary metabolites in urine for forensic or clinical toxicology.

-

Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix interferences.

-

Chromatography: Use a reverse-phase HPLC method. A suitable mobile phase could consist of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[12]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the parent compound and its metabolites (HO-MMMP, HO-MMMP-SO, HO-MMMP-SO₂) must be established using reference standards.[4]

-

Quantification: Create a calibration curve using deuterated internal standards to ensure accurate quantification. The main human metabolite to target is HO-MMMP-sulfoxide (HO-MMMP-SO). A cutoff value of 2 ng/mL for this metabolite is recommended for identifying consumption.[4]

Toxicology and Human Metabolism

The toxicological profile of this compound is of increasing concern due to its use as an NPS and its potential to leach from manufactured products.[13]

Safety and Hazard Profile

The compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[8][9][14][15][16] It is also toxic to aquatic life with long-lasting effects.[8][14][15]

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [8][9][15][16] |

| H360FD | May damage fertility. May damage the unborn child. | [8][9][15] |

| H411 | Toxic to aquatic life with long lasting effects | [8][9][15][16] |

Cytotoxicity and Mutagenicity

-

Cytotoxicity: In vitro studies have demonstrated that the compound is toxic to human peripheral blood mononuclear cells (PBMCs), inducing apoptosis through a caspase-3/7-dependent mechanism at concentrations of 250 µg/ml.[3] Another study found it decreased the viability of human monocytes in a dose-dependent manner.[13] This raises concerns about its potential adverse effects in patients, especially given its detection as a leachable from intravenous injection bags.[13]

-

Mutagenicity: While the compound itself was not found to be mutagenic in the Ames test, its UV-irradiated form exhibited mutagenicity in S. typhimurium strain TA97, suggesting it can cause frameshift mutations after photoactivation.[17] This is a critical finding, as it implies that products containing this photoinitiator could become mutagenic upon exposure to sunlight or other UV sources.

Human Metabolism

When consumed as an NPS, the compound is extensively metabolized. Forensic studies in Taiwan, where its abuse has been noted, have identified the primary metabolic pathways.[4] The methylthio group is susceptible to oxidation, and the molecule can also undergo hydroxylation.

A study analyzing urine samples from individuals who had consumed the substance found that hydroxy-MMMP-sulfoxide (HO-MMMP-SO) is the main human metabolite.[4] This finding is crucial for developing reliable methods for abstinence control and forensic identification, as metabolites are often detectable for longer periods than the parent drug.

Diagram: Primary Metabolic Pathway in Humans

Caption: Metabolic conversion of the parent compound to its major urinary metabolite.

Conclusion

This compound is a molecule of significant duality. Its efficiency as a photoinitiator has cemented its role in the polymer and coatings industry. However, its appropriation as a new psychoactive substance presents a growing challenge for public health and forensic science. Understanding its complete profile—from synthesis and industrial function to its metabolic fate and toxicological risks—is essential. Future research should focus on elucidating its detailed pharmacology, developing more rapid and field-deployable detection methods, and assessing the long-term health risks associated with both intentional abuse and unintentional exposure from consumer and medical products.

References

- 1. This compound | 71868-10-5 | Benchchem [benchchem.com]

- 2. This compound | 71868-10-5 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound: A commercial photoinitiator being used as a new psychoactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cfsre.org [cfsre.org]

- 6. Cas 71868-10-5,this compound | lookchem [lookchem.com]

- 7. 71868-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-4 -(methylthio)-2-morpholinopropiophenone 98 71868-10-5 [sigmaaldrich.com]

- 10. UNII - 722CLJ6H6K [precision.fda.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone | SIELC Technologies [sielc.com]

- 13. Cytotoxicity of the polymerization agent, this compound on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. UV-irradiated this compound-containing injection solution produced frameshift mutations in the Ames mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Irgacure 907 mechanism of action in photopolymerization

An In-Depth Technical Guide to the Photopolymerization Mechanism of Irgacure 907

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization, the process of converting liquid monomers and oligomers into a solid polymer network through light-induced chain reactions, is a cornerstone of modern materials science. Its applications span from advanced manufacturing and microelectronics to the development of novel biomaterials and drug delivery systems. The efficiency, speed, and final properties of a photopolymerized material are critically dependent on the photoinitiator—the molecular trigger that captures light energy and transforms it into chemical reactivity.

Among the vast array of available photoinitiators, Irgacure 907 has established itself as a highly efficient and versatile compound, particularly in pigmented and industrial coating applications. As a Type I photoinitiator, its mechanism is characterized by a direct and rapid generation of free radicals upon UV exposure. This guide provides a comprehensive exploration of the core mechanism of Irgacure 907, delving into its photochemical journey from photon absorption to the initiation of polymerization. We will examine the causality behind its high efficiency, discuss the key factors influencing its performance, and present validated experimental protocols for its characterization, offering a robust framework for researchers and developers seeking to optimize its use in their formulations.

Chapter 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a photoinitiator's fundamental properties is paramount to its effective application. Irgacure 907, chemically known as 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one, is an α-amino ketone derivative designed for exceptional reactivity.[1][2]

| Property | Value | Reference |

| Chemical Name | 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone | [1][3] |

| Synonyms | MMMP, Irgacure 907, Omnirad 907 | [1][4] |

| CAS Number | 71868-10-5 | [1][3] |

| Molecular Formula | C₁₅H₂₁NO₂S | [1][3] |

| Molecular Weight | 279.4 g/mol | [1] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 73-76 °C | [1][5] |

Spectroscopic Profile: The Gateway to Reactivity

The initiation process begins with the absorption of light. Irgacure 907 exhibits strong absorbance in the ultraviolet (UV) region, with characteristic absorption peaks at approximately 231 nm and 307 nm .[1][5][6] This absorption profile is critical for several reasons:

-

Light Source Compatibility: The 307 nm peak aligns well with the emission spectra of traditional medium-pressure mercury lamps, which have strong outputs in the 300-400 nm range. This ensures efficient energy capture and radical generation.

-

Performance in Pigmented Systems: Many pigments, such as titanium dioxide, also absorb UV light, competing with the photoinitiator. The strong molar extinction coefficient of Irgacure 907 allows it to effectively capture photons even in highly pigmented formulations, making it ideal for UV-curable inks and coatings.[5][7]

-

Photosensitization: For light sources with different emission profiles, such as UV-LEDs which often operate at longer wavelengths (e.g., 365 nm, 395 nm), the efficiency of Irgacure 907 can be dramatically enhanced through the use of a photosensitizer. Thioxanthone derivatives, such as isopropylthioxanthone (ITX), are commonly used.[3][8][9] The sensitizer absorbs light at the LED's wavelength and transfers the energy to the Irgacure 907 molecule, effectively extending its usable spectral range.[9]

Chapter 2: The Core Mechanism of Photoinitiation

Irgacure 907 functions as a Type I, or cleavage-type, photoinitiator. Its mechanism of action is a well-defined photochemical process known as the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbonyl bond to generate two distinct free radicals.[10] This process can be broken down into four discrete steps.

Step 1 & 2: Photon Absorption and Intersystem Crossing

Upon exposure to a suitable UV light source, the Irgacure 907 molecule absorbs a photon, promoting an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂).[10] For α-cleavage to occur efficiently, the molecule must transition from this short-lived singlet state to a more stable, longer-lived excited triplet state (T₁) via a process called intersystem crossing (ISC) .[10] This triplet state possesses the necessary energy and lifetime for the subsequent bond-breaking event.

Step 3: α-Cleavage - The Radical Generation Event

From the excited triplet state, the molecule undergoes the critical α-cleavage event. The labile carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom breaks homolytically.[10][11] This fragmentation is highly efficient and results in the formation of two distinct radical species:

-

A 4-(methylthio)benzoyl radical .

-

An α-aminoalkyl radical .[12]

Step 4: Initiation of Polymerization

Both radical fragments are capable of initiating polymerization. They rapidly attack the carbon-carbon double bonds of reactive monomers and oligomers in the formulation (e.g., acrylates, methacrylates), transferring the radical center to the monomer and thus beginning the propagation of a new polymer chain.[1] This chain reaction continues, rapidly converting the liquid formulation into a cross-linked solid network.

Chapter 3: Key Factors Influencing Initiation Efficiency

The practical effectiveness of Irgacure 907 is not solely dependent on its core mechanism but is also influenced by the surrounding chemical environment. Understanding these factors is crucial for formulation optimization.

-

Oxygen Inhibition: A significant challenge in free-radical polymerization is oxygen inhibition. Atmospheric oxygen is a diradical that readily scavenges initiating and propagating radicals to form much less reactive peroxy radicals, which can terminate or slow the polymerization. This often results in a tacky or uncured surface. A key advantage of α-amino ketone photoinitiators like Irgacure 907 is their ability to mitigate oxygen inhibition.[10] The generated α-aminoalkyl radical can react with peroxy radicals, regenerating an active radical species that can continue the polymerization process. This mechanism contributes to the excellent surface cure performance for which Irgacure 907 is known.[7]

-

Light Intensity and Exposure: The rate of radical generation is directly proportional to the intensity of the incident light (at the absorbing wavelength). Higher light intensity leads to a faster polymerization rate.[13][14] The total energy dose (intensity × time) determines the final degree of monomer conversion.

-

Formulation Components:

-

Pigments and Fillers: These components can scatter and absorb the UV light, reducing the number of photons reaching the photoinitiator. The high absorbance of Irgacure 907 helps overcome this, but formulation adjustments, such as increasing initiator concentration, may be necessary.[7]

-

Monomer/Oligomer Viscosity: High viscosity can reduce the mobility of radicals and monomers, a phenomenon known as diffusion control. This can lower the polymerization rate and lead to incomplete conversion, trapping unreacted functional groups within the vitrified polymer network.

-

Chapter 4: Experimental Validation of Mechanism and Kinetics

To harness the full potential of Irgacure 907, it is essential to quantitatively characterize its performance within a given formulation. Several analytical techniques provide the necessary data to validate the curing process and optimize kinetics.

Comparative Analysis of Key Techniques

The choice of analytical method depends on the specific information required, from real-time reaction rates to the final concentration of byproducts.

| Parameter | Photo-DSC | RT-FTIR | HPLC |

| Principle | Measures exothermic heat flow.[15] | Measures change in IR absorbance of functional groups.[15] | Separates and quantifies chemical components.[16] |

| Primary Output | Heat Flow (mW) vs. Time | Absorbance vs. Wavenumber (over time) | Concentration vs. Retention Time |

| Key Insights | Overall conversion, polymerization rate, total reaction enthalpy (ΔH).[15] | Real-time conversion, polymerization rate, quantification of residual unreacted groups.[15][17] | Quantifies residual photoinitiator and photoproducts.[18][19] |

| Strengths | Good for bulk sample analysis; directly measures thermodynamic properties.[13] | High time resolution; direct measurement of chemical bond conversion; high sensitivity.[17][20] | Excellent for stability studies, migration analysis, and byproduct identification.[16] |

| Limitations | Indirect measure of conversion; lower time resolution than RT-FTIR. | Typically analyzes thin films; can be affected by sample thickness and substrate. | Not a real-time technique for kinetics; requires method development for specific analytes. |

Experimental Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

-

Causality & Objective: Photo-DSC is employed to determine the overall kinetics and thermodynamics of the photopolymerization process. By measuring the heat released during the exothermic reaction, we can calculate the degree of conversion and the rate of polymerization as a function of time and light intensity, providing a macroscopic view of the cure profile.[13][21]

-

Methodology:

-

Instrument Preparation: Ensure the Photo-DSC instrument is calibrated for temperature and heat flow. Allow the UV light source to warm up for at least 15-20 minutes to ensure a stable output.

-

Sample Preparation: Under subdued light to prevent premature curing, accurately weigh 2-5 mg of the liquid formulation containing Irgacure 907 into an open aluminum DSC pan.[15]

-

Sample Loading: Place the sample pan into the DSC measurement cell. An empty, identical aluminum pan is placed in the reference position.

-

Isothermal Equilibration: Set the desired isothermal temperature for the experiment (e.g., 25°C or 30°C) and allow the sample to equilibrate until a stable heat flow baseline is achieved. This is typically done under a nitrogen purge to eliminate oxygen.[22]

-

UV Exposure: Open the instrument's shutter to expose the sample to UV light of a defined intensity (e.g., 10, 20, 50 mW/cm²). The instrument records the exothermic heat flow versus time.

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total, in J/g).[21]

-

The degree of conversion (α) at any time (t) is calculated as the partial heat of reaction (ΔH_t) divided by ΔH_total.

-

The rate of polymerization (Rp) is proportional to the first derivative of the conversion curve (dα/dt).

-

-

Experimental Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

-

Causality & Objective: RT-FTIR provides a direct, molecular-level view of the polymerization by monitoring the disappearance of specific reactive groups in real-time. This technique is chosen for its high temporal resolution and its ability to precisely quantify monomer conversion, which is essential for understanding the immediate impact of formulation changes.[17][20]

-

Methodology:

-

Instrument Setup: Configure an FTIR spectrometer for rapid scanning, often in transmission or Attenuated Total Reflectance (ATR) mode.[23]

-

Sample Preparation: Place a small drop of the liquid formulation onto a transparent substrate (e.g., a KBr pellet or between two polypropylene films). Use spacers to create a thin film of uniform, known thickness (typically 10-25 µm).

-

Baseline Spectrum: Record an IR spectrum of the uncured liquid sample before UV exposure. Identify the characteristic absorption band of the reactive monomer (e.g., the acrylate C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹).[23][24]

-

Initiate Monitoring and Exposure: Begin continuous, rapid IR scanning. After a few seconds to establish a baseline, expose the sample to a UV light source positioned to illuminate the sample area being analyzed by the IR beam.

-

Data Analysis:

-

Monitor the decrease in the area or height of the chosen acrylate peak over time.

-

The percent conversion (%C) at any time (t) is calculated using the formula: %C(t) = [1 - (A_t / A_0)] * 100, where A₀ is the initial peak area and A_t is the peak area at time t.

-

The polymerization rate (Rp) can be determined from the slope of the conversion vs. time plot.

-

-

Conclusion

Irgacure 907 operates through a robust and highly efficient Norrish Type I photocleavage mechanism, reliably generating the free radicals necessary to drive rapid polymerization. Its defining characteristics—strong UV absorbance, rapid cleavage, and an inherent ability to mitigate surface oxygen inhibition—make it an exemplary photoinitiator for demanding industrial applications, especially in pigmented inks and coatings. By leveraging powerful analytical techniques such as Photo-DSC and RT-FTIR, researchers can precisely dissect the kinetic behavior of Irgacure 907 within their systems. This deep mechanistic and quantitative understanding is the key to unlocking its full potential, enabling the rational design of advanced photopolymer formulations with optimized performance and predictable, reliable curing characteristics.

References

- 1. Highly active photoinitiator 907 manufacturer form China [sellchems.com]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. sincerechemical.com [sincerechemical.com]

- 4. specialchem.com [specialchem.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 9. CN102498132A - Photoinitiator composition - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]

- 14. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 18. Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs--part I: HPLC-DAD screening of materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV Absorption Spectrum of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

This guide provides a comprehensive technical overview of the ultraviolet (UV) absorption characteristics of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, a high-efficiency photoinitiator widely known by the trade name Irgacure 907.[1][2][3] Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the fundamental principles governing its UV absorption, presents key spectral data, outlines a detailed experimental protocol for its characterization, and discusses the significance of its spectroscopic properties in the context of its primary application: initiating photopolymerization.

Introduction: The Significance of UV Absorption in Photoinitiators

This compound (CAS No. 71868-10-5) is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV radiation to generate free radicals.[1][2][4] These radicals subsequently initiate the polymerization of monomers and oligomers in UV-curable formulations, such as inks, coatings, and adhesives.[4][5][6] The efficacy of a photoinitiator is fundamentally linked to its ability to absorb light in the UV region of the electromagnetic spectrum.[4][5] An understanding of its UV absorption spectrum is therefore paramount for optimizing curing processes, formulating efficient material systems, and ensuring desired final product properties.

The molecular structure of this compound, featuring a propiophenone backbone with morpholine and methylthio functional groups, gives rise to its characteristic UV absorption profile.[1] This guide will dissect this profile, providing the foundational knowledge required for its effective application and analysis.

Theoretical Framework: Principles of UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance.[7][8] This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states.[7][9] The relationship between absorbance and the concentration of the absorbing species is described by the Beer-Lambert Law.[10][11][12]

The Beer-Lambert Law

The Beer-Lambert Law is the cornerstone of quantitative UV-Vis spectroscopy.[10][11] It establishes a linear relationship between the absorbance (A) of a solution, the concentration (c) of the absorbing species, and the path length (l) of the light beam through the sample.[12][13] The law is expressed as:

A = εcl

Where:

-

A is the absorbance (dimensionless).

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant that is characteristic of the substance at a specific wavelength.[12]

-

c is the molar concentration of the solute (in mol L⁻¹).[12]

-

l is the path length of the cuvette, typically 1 cm.[12][14]

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a critical parameter for quantitative analysis.[12]

Electronic Transitions in Aromatic Ketones

The UV absorption spectrum of this compound is dominated by electronic transitions within its aromatic ketone chromophore. The principal transitions are:

-

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity values and occur in conjugated systems like the aromatic ring of the propiophenone structure.[15]

-

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the carbonyl oxygen, to a π* antibonding orbital.[15][16] These are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions.[15]

The presence of auxochromes, such as the methylthio (-SCH₃) and morpholine groups, can influence the energy of these transitions and shift the absorption maxima (λmax).[17]

Solvent Effects (Solvatochromism)

The choice of solvent can significantly impact the position and intensity of absorption bands in a UV spectrum, a phenomenon known as solvatochromism.[13][18] Solvents can interact with the solute molecules through dipole-dipole interactions, hydrogen bonding, or dielectric effects, thereby altering the energy levels of the ground and excited states.[13][18]

-

Polar solvents can stabilize the ground state of molecules with non-bonding electrons, leading to a "blue shift" (hypsochromic shift) to shorter wavelengths for n → π* transitions.[18]

-

Conversely, π → π* transitions often exhibit a "red shift" (bathochromic shift) to longer wavelengths in polar solvents, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent.[18]

It is therefore crucial to specify the solvent used when reporting UV spectral data.

UV Absorption Profile of this compound

This photoinitiator exhibits a distinct UV absorption spectrum with two primary absorption maxima (λmax). These peaks correspond to the electronic transitions within the molecule's chromophoric system. Its strong absorbance in the UVA range (320-400 nm) is critical for its function in initiating polymerization.[5][19]

Key Spectral Data

The UV absorption characteristics of this compound are summarized in the table below. The data has been consolidated from various sources, and it is important to note that slight variations in λmax may occur depending on the solvent and instrumental parameters.

| Parameter | Value | Solvent | Reference(s) |

| λmax 1 | ~230 - 231 nm | Methanol / Acetonitrile | [1][20][21] |

| λmax 2 | ~304 - 307 nm | Methanol / Acetone | [1][20][21][22] |

| Absorption Range | 330 - 385 nm | Not specified | [5][19] |

| Molar Absorptivity (ε) | ~7500 L mol⁻¹ cm⁻¹ | Acetonitrile (MeCN) | [2] |

The peak around 230 nm is attributed to a high-energy π → π* transition within the aromatic ring. The crucial absorption peak for its photoinitiator function is the one observed around 307 nm, which extends into the UVA region. This absorption is primarily due to the n → π* transition of the carbonyl group, significantly influenced by the para-substituted methylthio group on the aromatic ring.

Experimental Protocol for Determining the UV-Vis Absorption Spectrum

This section provides a detailed, self-validating protocol for accurately measuring the UV-Vis absorption spectrum of this compound.

Materials and Equipment

-

Analyte: this compound (purity ≥98%)

-

Solvent: Spectroscopic grade methanol or acetonitrile (transparent in the measurement region).[13]

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[23]

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

-

Analytical Balance: Calibrated to 0.1 mg.

Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure

-

Preparation of Stock Solution (e.g., ~1 mM):

-

Accurately weigh approximately 27.94 mg of this compound (MW = 279.4 g/mol ).[1][24]

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Add a portion of the chosen spectroscopic grade solvent (e.g., methanol) and sonicate briefly to ensure complete dissolution.

-

Dilute to the mark with the solvent and mix thoroughly. This is the stock solution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions from the stock solution to prepare a series of at least four working solutions of known concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM). These concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 450 nm).

-

Fill both the reference and sample cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders and perform a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and cuvette.[23]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it.

-

Place the sample cuvette back into the spectrophotometer.

-

Run the spectral scan and save the data.

-

Repeat this process for each of the prepared working solutions, moving from the lowest to the highest concentration. Rinsing the cuvette with the next solution to be measured is a critical step to ensure accuracy.

-

-

Data Analysis:

-

Overlay the obtained spectra to identify the wavelengths of maximum absorbance (λmax).

-

For the primary λmax (around 307 nm), record the absorbance value for each concentration.

-

Plot a graph of Absorbance versus Concentration (in mol/L).

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line will be equal to the molar absorptivity (ε), since the path length (l) is 1 cm.

-

Conclusion: A Tool for a Curing Chemist

The UV absorption spectrum of this compound is a fundamental characteristic that dictates its performance as a photoinitiator. With prominent absorption maxima around 231 nm and 307 nm in common organic solvents, it is well-suited for initiating polymerization with UVA light sources.[1][21] A thorough understanding of its spectral properties, the influence of solvent choice, and the principles of quantitative analysis via the Beer-Lambert law empowers researchers to optimize UV curing formulations, control reaction kinetics, and achieve desired material properties with precision and reliability. The provided protocol serves as a robust framework for the accurate and reproducible characterization of this vital industrial chemical.

References

- 1. This compound | 71868-10-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 71868-10-5 [chemicalbook.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 8. mt.com [mt.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 11. Beer's Law Explained: Definition, Formula, and Applications [eureka.patsnap.com]

- 12. revisiondojo.com [revisiondojo.com]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 14. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 15. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 16. On the solvatochromism of the n ↔ π* electronic transitions in ketones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Effect of solvent | PPTX [slideshare.net]

- 18. Virtual Labs [mas-iiith.vlabs.ac.in]

- 19. Sinocure® 907 - 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone Photoinitiator [sinocurechem.com]

- 20. additivesforpolymer.com [additivesforpolymer.com]

- 21. Highly active photoinitiator 907 manufacturer form China [sellchems.com]

- 22. caymanchem.com [caymanchem.com]

- 23. agilent.com [agilent.com]

- 24. 71868-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone molecular structure and formula

An In-Depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a compound with a significant dual identity. Primarily recognized in industrial chemistry as a highly efficient Type I photoinitiator under trade names like Irgacure 907, it is instrumental in ultraviolet (UV) curing processes for inks and coatings.[1][2][3] Concurrently, its structural similarity to synthetic cathinones has led to its emergence as a new psychoactive substance (NPS), drawing the attention of forensic scientists and regulatory bodies.[3][4][5] This document serves as a core resource for researchers, analytical chemists, and drug development professionals, detailing the molecule's fundamental structure, physicochemical properties, synthesis pathways, mechanisms of action, and validated analytical methodologies for its characterization and detection.

Core Molecular Identity

A precise understanding of the molecular identity is foundational for all scientific investigation. This section elucidates the nomenclature, structure, and fundamental formula of the compound.

Nomenclature and Identifiers

The compound is known by several names across different disciplines, which are summarized below for clarity.

| Identifier | Value |

| Common Name | This compound[1][2][6][7][8][9] |

| IUPAC Name | 2-methyl-1-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one[4][6][8][9] |

| CAS Number | 71868-10-5[1][3][4][6][7][8][9][10] |

| Synonyms | MMMP, MTMP, Irgacure 907, CACCURE 907[2][3][4][7][8] |

| InChI Key | LWRBVKNFOYUCNP-UHFFFAOYSA-N[4][6][8][11][12] |

Molecular Formula and Weight

Structural Elucidation

The molecule's functionality is derived from its distinct structural components:

-

A propiophenone backbone , which forms the core structure.

-

A para-substituted phenyl ring containing a methylthio (-SCH₃) group . This group is critical for its photoinitiating properties.

-

An alpha-carbon (Cα) substituted with two methyl groups , creating a tertiary carbon center.

-

A morpholine ring attached via a nitrogen atom to the alpha-carbon. This amine moiety is characteristic of many cathinone derivatives.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices, influencing its solubility, stability, and analytical detection.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline solid or powder | [3][10] |

| Melting Point | 74-76 °C | [1][10] |

| Boiling Point | 210 °C @ 76 mmHg | [1][10] |

| Water Solubility | 17.9 mg/L @ 20 °C (low) | [10] |

| LogP | 2.92 - 3.09 | [6][10] |

| λmax | 230, 307 nm | [3] |

Synthesis and Manufacturing Pathways

Understanding the synthetic routes is crucial for both industrial production and for identifying potential impurities that may be present in licit or illicit samples. Two primary strategies are recognized for its synthesis.[2]

Halogen Displacement Strategy

This is a multi-step process that offers high regioselectivity.

-

Friedel-Crafts Acylation: 4-(methylthio)benzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4'-(methylthio)-2-methylpropiophenone.

-

α-Bromination: The resulting ketone is treated with bromine in a suitable solvent like acetic acid to selectively brominate the alpha-carbon, yielding 2-bromo-4'-(methylthio)-2-methylpropiophenone.

-

Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine, which acts as a nucleophile, displacing the bromide to form the final product.[2]

Phase-Transfer Catalysis Method

A patented industrial method utilizes a phase-transfer catalyst to facilitate the reaction between a chloro-analogue and a sulfur source.[13] This approach is designed for scalability and environmental efficiency.

-

Starting Material: 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone serves as the precursor.

-

Thioetherification: The precursor is reacted with sodium methyl mercaptide in an organic-water two-phase system. A quaternary ammonium salt (e.g., Tetrabutylammonium bromide) acts as a phase-transfer catalyst, shuttling the reactants across the phase boundary to facilitate the reaction and generate the target molecule.[13]

Caption: Overview of primary synthetic pathways for MMMP.

Mechanism of Action and Applications

Primary Application: Photoinitiation in Polymer Chemistry

MMMP is a Type I photoinitiator, meaning the molecule itself undergoes cleavage upon absorbing UV light to form free radicals.[2]

-